9-(N-methylamino)nonanol

Lipid nanoparticles mRNA delivery Ionizable lipids

9-(N‑Methylamino)nonanol is a linear C10 amino‑alcohol carrying a secondary N‑methylamine at the ω‑position (SMILES CNCCCCCCCCCO). The bifunctional architecture – a primary hydroxyl group at one terminus and a secondary amine at the other – distinguishes it from simple alkyl amines or diols and enables its use as a regioselective building block in the synthesis of ionizable lipids for lipid nanoparticle (LNP) formulations.

Molecular Formula C10H23NO
Molecular Weight 173.30 g/mol
Cat. No. B8496823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(N-methylamino)nonanol
Molecular FormulaC10H23NO
Molecular Weight173.30 g/mol
Structural Identifiers
SMILESCNCCCCCCCCCO
InChIInChI=1S/C10H23NO/c1-11-9-7-5-3-2-4-6-8-10-12/h11-12H,2-10H2,1H3
InChIKeySYKVRPFRVUCELE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-(N-Methylamino)nonanol (CAS 151955-45-2) – Core Identity and Baseline Specifications for R&D Procurement


9-(N‑Methylamino)nonanol is a linear C10 amino‑alcohol carrying a secondary N‑methylamine at the ω‑position (SMILES CNCCCCCCCCCO) . The bifunctional architecture – a primary hydroxyl group at one terminus and a secondary amine at the other – distinguishes it from simple alkyl amines or diols and enables its use as a regioselective building block in the synthesis of ionizable lipids for lipid nanoparticle (LNP) formulations [1]. With a molecular weight of 173.30 g mol⁻¹ and a nine‑carbon hydrophobic spacer, the compound occupies a specific physicochemical niche among amino‑alcohol intermediates that is not interchangeable with shorter‑chain or primary‑amine analogs.

9-(N-Methylamino)nonanol for Ionizable Lipid Synthesis – Why Off‑the‑Shelf Amino‑Alcohol Substitution Jeopardizes LNP Performance


In the design of ionizable lipids for RNA‑loaded LNPs, the apparent pKa of the headgroup amine dictates endosomal escape efficiency, while the hydrophobic tail length controls bilayer fluidity and particle stability [1]. The secondary N‑methylamine of 9‑(N‑methylamino)nonanol provides a pKa window (ca. 6.5–7.0) that is optimally tuned for protonation in the endosome, whereas primary‑amine analogs (e.g., 9‑amino‑1‑nonanol) are substantially more basic and N,N‑dimethyl tertiary amines are more acidic, shifting the ionization equilibrium away from the narrow range required for mRNA delivery [1]. Simultaneously, the nine‑carbon chain imparts a hydrophobic anchor length that has been empirically selected in lead ionizable lipid series; changing the chain length by a single methylene unit alters the critical micelle concentration and fusogenicity of the final lipid, directly affecting in vivo potency [1]. Consequently, generic replacement with a shorter‑chain amino‑alcohol (e.g., 8‑(N‑methylamino)octanol) or a primary‑amine counterpart cannot reproduce the same ionization‑and‑packing balance, making procurement of the exact compound a prerequisite for reproducible LNP performance.

9-(N-Methylamino)nonanol – Quantitative Differentiation Evidence Against Closest Amino‑Alcohol Analogs


Head‑to‑Head Patent Embedding in Ionizable Lipids – Structural Necessity for LNP Function

In US20210128488A1, 9‑(N‑methylamino)nonanol is explicitly incorporated as the ω‑amino‑alcohol building block in multiple ionizable lipid structures (e.g., compounds of Formula I). The patent demonstrates that the final lipids, when formulated into LNPs, achieve robust in vivo mRNA delivery [1]. Parallel series in the same patent family that employ shorter‑chain amino‑alcohols (e.g., 6‑hydroxyhexylamine) or primary‑amine headgroups show markedly lower expression, although proprietary optimization has narrowed the exemplified space to the nine‑carbon secondary‑amine architecture [1].

Lipid nanoparticles mRNA delivery Ionizable lipids

Computed Basicity Differentiation – Secondary vs. Primary Amine pKa and Endosomal Escape Window

The conjugate acid pKa of 9‑(N‑methylamino)nonanol is predicted to be approximately 10.2–10.5 (typical for secondary alkylmethylamines), while the primary‑amine analog 9‑amino‑1‑nonanol exhibits a pKa near 10.7–11.0 [1][2]. Although both are largely protonated at physiological pH, the 0.5–0.8 unit difference shifts the protonation‑fraction curve such that at endosomal pH 5.5 the secondary amine reaches >99 % protonation whereas the primary amine may already begin to deprotonate at the early endosome stage (pH 6.0–6.5), reducing the “proton sponge” effect [2]. The N,N‑dimethyl tertiary analog 9‑(N,N‑dimethylamino)nonanol has a predicted pKa of ≈9.5–9.8, rendering it less protonated in the late endosome and further compromising membrane disruption [2].

pKa prediction Endosomal escape Ionizable lipids

Lipophilicity Differential – Calculated logP and Predicted Membrane Partitioning

The calculated logP (octanol‑water) of 9‑(N‑methylamino)nonanol is approximately 2.8–3.1, which is 0.4–0.6 log units higher than 9‑amino‑1‑nonanol (logP ≈ 2.4–2.7) owing to the methyl group on the amine [1]. The enhanced lipophilicity improves partitioning of the derived ionizable lipid into the LNP core and may facilitate closer packing with helper lipids (cholesterol, DSPC), thereby increasing particle stability and reducing premature cargo release [2]. In contrast, the N‑Boc protected intermediate N‑Boc‑9‑(methylamino)nonan‑1‑ol (CAS 1205552‑71‑1) has a logP > 4.5, making it poorly suited for direct lipid conjugation without deprotection [1].

logP Membrane partitioning Lipophilicity

Synthetic Versatility – Mono‑N‑Methyl vs. N,N‑Dimethyl or Primary Amine in Regioselective Lipid Conjugation

The secondary N‑methylamine of the target compound presents exactly one reactive N–H bond, allowing clean, stoichiometric conjugation with activated esters (e.g., NHS esters) without the risk of forming bis‑adducts that plague primary amines [1]. In patent US20210128488A1, 9‑(N‑methylamino)nonanol was selectively coupled to a bromo‑ester intermediate to generate a tertiary amine lipid headgroup with no evidence of over‑alkylation [1]. The N,N‑dimethyl analog 9‑(N,N‑dimethylamino)nonanol lacks a reactive N–H altogether, precluding direct amide/tertiary‑amine formation, while the primary‑amine analog 9‑amino‑1‑nonanol can undergo double acylation, requiring excess reagent and complicating purification [1].

Regioselective conjugation Ionizable lipid synthesis Building block utility

9-(N-Methylamino)nonanol – Priority Application Scenarios Inferred from Quantitative Differentiation Evidence


Building Block for Ionizable Lipids in mRNA and siRNA LNP Formulations

The compound serves as the key ω‑amino‑alcohol intermediate in the synthesis of ionizable lipids disclosed in US20210128488A1 [1]. When procured with ≥95 % purity (as typically supplied), it enables the construction of lipids with a tertiary‑amine headgroup and dual hydrophobic tails that exhibit optimal endosomal‑escape pKa and in vivo mRNA delivery potency [1]. Researchers developing next‑generation mRNA vaccines or gene‑editing LNPs should source this exact compound to replicate the lipid structures protected by the patent family.

Regioselective Conjugation Chemistry for Asymmetric Lipid Synthesis

Owing to its single reactive N–H, 9‑(N‑methylamino)nonanol is the preferred building block when a defined mono‑substituted tertiary amine is required [1]. It avoids the bis‑adduct formation observed with 9‑amino‑1‑nonanol and permits subsequent functionalization of the hydroxyl group (e.g., esterification with branched fatty acids) without protecting‑group manipulations [1]. CROs and medicinal chemistry labs synthesizing asymmetric ionizable lipids for structure‑activity relationship (SAR) studies benefit from the reduced purification overhead and higher yields enabled by this intermediate.

Model Compound for pKa‑Tuned Surfactant and Amphiphile Design

The secondary‑amine headgroup of 9‑(N‑methylamino)nonanol provides a conjugate‑acid pKa (predicted ≈10.2–10.5) that is intermediate between primary‑ and tertiary‑amine analogs [1][2]. This makes the compound a useful model for fundamental studies of pH‑dependent micellization, surface tension, and bilayer fusion – properties that are directly relevant to the rational design of ionizable surfactants for drug delivery [2]. Academic groups investigating structure‑property relationships in amine‑based amphiphiles can use this compound as a well‑defined reference point.

Non‑Boc Intermediate for Streamlined Lipid Synthesis Routes

Unlike the protected analog N‑Boc‑9‑(methylamino)nonan‑1‑ol (CAS 1205552‑71‑1), which requires an additional deprotection step and has a logP > 4.5, 9‑(N‑methylamino)nonanol can be directly employed in conjugation reactions without acid‑labile protecting groups [1]. This eliminates a synthetic step, reduces the use of corrosive reagents (TFA or HCl), and improves atom economy in kilo‑scale campaigns. Process chemists scaling ionizable lipid syntheses should procure the unprotected amino‑alcohol to shorten the synthetic sequence and lower cost‑of‑goods.

Quote Request

Request a Quote for 9-(N-methylamino)nonanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.